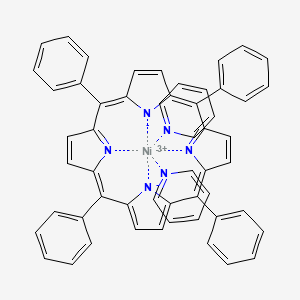![molecular formula C11H10N4O B13094919 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound belonging to the class of azoloazines. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The unique structure of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole derivatives with 1,2,4-triazine precursors. One common method includes the cyclization of 5-aminopyrazoles with appropriate reagents under controlled conditions. For instance, benzoyl isothiocyanate can react with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation and reaction with hydrazine .
Industrial Production Methods: Industrial production of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s antifungal activity, for example, is attributed to its ability to interfere with fungal cell wall synthesis .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidines: These compounds share structural similarities and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[3,4-b]pyridines: Known for their kinase inhibitory activity and potential as anticancer agents.
Thieno[2,3-b]pyridines: These compounds also exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine stands out due to its unique ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its specificity and potency in various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H10N4O |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C11H10N4O/c1-2-16-8-3-4-9-10(7-8)15-11(14-13-9)5-6-12-15/h3-7H,2H2,1H3 |
Clé InChI |
WVSWCDSHZGYPST-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=NC3=CC=NN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)

![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)





![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)

![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)

